molecular formula C13H19FO3 B1443888 1-(3,3-Diethoxypropoxy)-2-fluorobenzene CAS No. 1394040-87-9

1-(3,3-Diethoxypropoxy)-2-fluorobenzene

Cat. No.: B1443888
CAS No.: 1394040-87-9
M. Wt: 242.29 g/mol
InChI Key: HGKPXCDJAOREKR-UHFFFAOYSA-N
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Description

1-(3,3-Diethoxypropoxy)-2-fluorobenzene is a chemical compound belonging to the family of fluoroaromatic compounds. It is characterized by the presence of a fluorine atom attached to a benzene ring, along with a 3,3-diethoxypropoxy group. This compound is known for its unique chemical properties, making it valuable in various fields of research and industry.

Preparation Methods

The synthesis of 1-(3,3-Diethoxypropoxy)-2-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,3-diethoxy-1-propanol, which is a key intermediate.

    Reaction Conditions: The reaction conditions for the synthesis of 3,3-diethoxy-1-propanol involve maintaining a controlled temperature and using appropriate catalysts to facilitate the reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficiency and scalability.

Chemical Reactions Analysis

1-(3,3-Diethoxypropoxy)-2-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions are common for this compound, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

1-(3,3-Diethoxypropoxy)-2-fluorobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,3-Diethoxypropoxy)-2-fluorobenzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.

    Pathways: It may modulate various biochemical pathways, including those involved in signal transduction and metabolic regulation.

Comparison with Similar Compounds

1-(3,3-Diethoxypropoxy)-2-fluorobenzene can be compared with other similar compounds to highlight its uniqueness:

    3,3-Diethoxy-1-propanol: This compound is a key intermediate in the synthesis of this compound and shares similar chemical properties.

    2,2-Diethoxyethanol: Another related compound, used in similar synthetic applications.

    Glycidyl propargyl ether: This compound is used in the synthesis of various organic molecules and shares some functional similarities.

Properties

IUPAC Name

1-(3,3-diethoxypropoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO3/c1-3-15-13(16-4-2)9-10-17-12-8-6-5-7-11(12)14/h5-8,13H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKPXCDJAOREKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCOC1=CC=CC=C1F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301264802
Record name Benzene, 1-(3,3-diethoxypropoxy)-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394040-87-9
Record name Benzene, 1-(3,3-diethoxypropoxy)-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394040-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(3,3-diethoxypropoxy)-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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